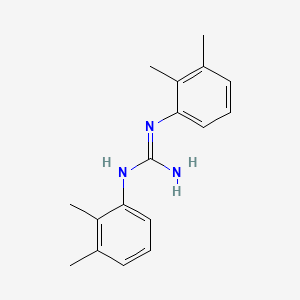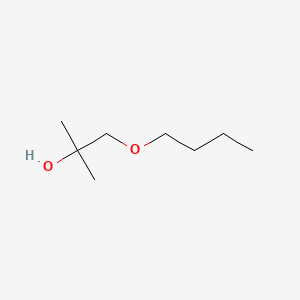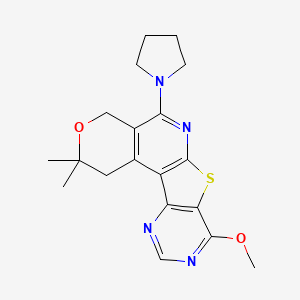![molecular formula C15H23NO5 B14156487 1-[2-[1-(carboxymethyl)cyclopentyl]acetyl]piperidine-4-carboxylic Acid CAS No. 618414-94-1](/img/structure/B14156487.png)
1-[2-[1-(carboxymethyl)cyclopentyl]acetyl]piperidine-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-[1-(carboxymethyl)cyclopentyl]acetyl]piperidine-4-carboxylic Acid is a complex organic compound with a unique structure that includes a cyclopentyl ring, a piperidine ring, and carboxylic acid functional groups
Méthodes De Préparation
The synthesis of 1-[2-[1-(carboxymethyl)cyclopentyl]acetyl]piperidine-4-carboxylic Acid typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Cyclopentyl Ring: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of the Carboxymethyl Group: This step involves the addition of a carboxymethyl group to the cyclopentyl ring, which can be done using carboxylation reactions.
Acetylation of Piperidine: The piperidine ring is acetylated using acetylating agents under controlled conditions.
Coupling Reactions: The final step involves coupling the cyclopentyl and piperidine rings through a series of reactions, including esterification and amidation.
Industrial production methods may involve optimization of these steps to increase yield and purity, using catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
1-[2-[1-(carboxymethyl)cyclopentyl]acetyl]piperidine-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[2-[1-(carboxymethyl)cyclopentyl]acetyl]piperidine-4-carboxylic Acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[2-[1-(carboxymethyl)cyclopentyl]acetyl]piperidine-4-carboxylic Acid involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites on enzymes, inhibiting or activating their function. It can also interact with receptors on cell surfaces, triggering signaling pathways that lead to specific cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-[2-[1-(carboxymethyl)cyclopentyl]acetyl]piperidine-4-carboxylic Acid can be compared with similar compounds such as:
1-(carboxymethyl)piperidine-4-carboxylic acid: This compound has a similar piperidine ring structure but lacks the cyclopentyl ring.
Cyclopentylacetic acid: This compound contains the cyclopentyl ring and carboxylic acid group but lacks the piperidine ring.
Piperidine-4-carboxylic acid: This compound has the piperidine ring and carboxylic acid group but lacks the cyclopentyl ring and carboxymethyl group.
The uniqueness of this compound lies in its combined structure, which imparts specific chemical and biological properties not found in the individual components.
Propriétés
Numéro CAS |
618414-94-1 |
|---|---|
Formule moléculaire |
C15H23NO5 |
Poids moléculaire |
297.35 g/mol |
Nom IUPAC |
1-[2-[1-(carboxymethyl)cyclopentyl]acetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C15H23NO5/c17-12(16-7-3-11(4-8-16)14(20)21)9-15(10-13(18)19)5-1-2-6-15/h11H,1-10H2,(H,18,19)(H,20,21) |
Clé InChI |
NUWXCBXABKVPAB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CC(=O)N2CCC(CC2)C(=O)O)CC(=O)O |
Solubilité |
40.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dimethyl-1-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]pyridinium](/img/structure/B14156406.png)

![methyl 3-{[(4-chloro-6-methoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-1-methyl-1H-indole-2-carboxylate](/img/structure/B14156419.png)





![5-(3-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B14156467.png)
![cyclo[DL-Dab-DL-Phe-DL-Leu-DL-Dab-DL-Val-DL-Leu-DL-Ser-ObAla(3-sBu)-DL-Dab-DL-Val]](/img/structure/B14156473.png)
![N-{2-[(5-bromopyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B14156488.png)



